molecular formula C17H22N2O2 B13757991 1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol

1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol

Cat. No.: B13757991
M. Wt: 286.37 g/mol
InChI Key: RQIRUEDHDVTKPM-UHFFFAOYSA-N
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Description

1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol is a compound with a molecular formula of C17H22N2O2 and a molecular weight of 286.37 g/mol. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the propanol group can be added via reduction of a corresponding ketone or aldehyde . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.

    Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

[4-(2-hydroxypropyl)piperidin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C17H22N2O2/c1-12(20)10-13-6-8-19(9-7-13)17(21)16-11-14-4-2-3-5-15(14)18-16/h2-5,11-13,18,20H,6-10H2,1H3

InChI Key

RQIRUEDHDVTKPM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)O

Origin of Product

United States

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